5-(Thiophen-2-yl)picolinic acid
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Overview
Description
5-(Thiophen-2-yl)picolinic acid is a heterocyclic organic compound that features a thiophene ring attached to a picolinic acid moiety
Mechanism of Action
Target of Action
The primary target of 5-(Thiophen-2-yl)picolinic acid is zinc finger proteins (ZFPs). ZFPs are involved in various cellular functions, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
This compound interacts with its targets, the ZFPs, by binding to them. This binding changes their structures and disrupts zinc binding, thereby inhibiting their function .
Biochemical Pathways
This compound is a metabolite of the amino acid tryptophan, produced through the kynurenine pathway . It plays a key role in zinc transport . The disruption of zinc binding in ZFPs affects various biochemical pathways, particularly those involved in viral replication and packaging .
Result of Action
The binding of this compound to ZFPs and the subsequent disruption of zinc binding result in the inhibition of ZFP function . This inhibition can have various molecular and cellular effects, depending on the specific roles of the affected ZFPs. For instance, if the ZFPs are involved in viral replication and packaging, their inhibition could potentially have antiviral effects .
Biochemical Analysis
Biochemical Properties
Picolinic acid, from which it is derived, is known to be a catabolite of the amino acid tryptophan through the kynurenine pathway . It has been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects .
Cellular Effects
Picolinic acid has been shown to have anti-viral effects in vitro and in vivo, and sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses .
Molecular Mechanism
Picolinic acid is known to play a role in zinc transport, and it works by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function .
Metabolic Pathways
Picolinic acid, from which 5-(Thiophen-2-yl)picolinic acid is derived, is a catabolite of the amino acid tryptophan through the kynurenine pathway . It is unclear whether this compound participates in similar metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Thiophen-2-yl)picolinic acid typically involves the coupling of thiophene derivatives with picolinic acid or its precursors. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a thiophene boronic acid with a picolinic acid halide in the presence of a palladium catalyst . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions is optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-(Thiophen-2-yl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carboxylic acid group can produce the corresponding alcohol or aldehyde.
Scientific Research Applications
5-(Thiophen-2-yl)picolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a ligand in coordination chemistry and can be used to study metal-ligand interactions.
Comparison with Similar Compounds
Thiophene-2-carboxylic acid: Similar in structure but lacks the picolinic acid moiety.
Picolinic acid: Lacks the thiophene ring but shares the picolinic acid structure.
2-Thiophenecarboxaldehyde: Contains the thiophene ring but with an aldehyde group instead of the carboxylic acid.
Uniqueness: 5-(Thiophen-2-yl)picolinic acid is unique due to the combination of the thiophene ring and picolinic acid moiety, which imparts distinct electronic and steric properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science .
Properties
CAS No. |
99568-12-4 |
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Molecular Formula |
C18H12N2O4 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
5-[4-(6-carboxypyridin-3-yl)phenyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C18H12N2O4/c21-17(22)15-7-5-13(9-19-15)11-1-2-12(4-3-11)14-6-8-16(18(23)24)20-10-14/h1-10H,(H,21,22)(H,23,24) |
InChI Key |
KNEOKAALUAVPFK-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C2=CN=C(C=C2)C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)C(=O)O)C3=CN=C(C=C3)C(=O)O |
solubility |
not available |
Origin of Product |
United States |
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